Cyproterone
Overview
Description
Cyproterone is a synthetic steroidal antiandrogen and progestin. It is primarily used in the treatment of androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer. It is also used as a component of feminizing hormone therapy for transgender individuals and in birth control pills .
Mechanism of Action
Target of Action
Cyproterone primarily targets androgen receptors . These receptors are involved in the regulation of various physiological processes, including the development and maintenance of male sexual characteristics. This compound acts as an antiandrogen , meaning it suppresses the actions of androgens (male hormones) like testosterone and its metabolite dihydrotestosterone .
Mode of Action
This compound exerts its effects by blocking androgen receptors , which prevents androgens from binding to them . This effectively inhibits the physiological actions of androgens. Additionally, this compound suppresses the secretion of luteinizing hormone , which in turn reduces testosterone levels .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce the expression of CYP1A1 , a gene targeted by the aryl hydrocarbon receptor (AhR), in mouse cells . It suppresses cyp1a1 mrna expression in human cells . This suggests that this compound may act as an AhR agonist in mouse cells but as an AhR antagonist in human cells .
Pharmacokinetics
This compound exhibits good oral bioavailability, ranging from 68 to 100% . It is primarily bound to albumin in the blood, with only about 7% circulating freely . This compound is metabolized in the liver by CYP3A4 . The elimination half-life of this compound is 1.6 to 4.3 days when taken orally . It is excreted via the feces (70%) and urine (30%) .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of androgenic effects on tissues . This can lead to a reduction in symptoms of androgenization, such as acne and excessive body hair growth . In the context of prostate cancer, this compound’s antiandrogenic action can help to control the growth of cancer cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, exposure to endocrine-disrupting chemicals (EDCs) such as 4-nonylphenol (NP) and this compound itself can trigger responses in the liver and gonads due to their toxic and endocrine-disrupting effects
Biochemical Analysis
Biochemical Properties
Cyproterone is a potent antiandrogen, similarly to CPA . It suppresses the actions of testosterone (and its metabolite dihydrotestosterone) on tissues . It acts by blocking androgen receptors which prevents androgens from binding to them and suppresses luteinizing hormone (which in turn reduces testosterone levels) .
Cellular Effects
This compound has been found to have significant effects on various types of cells. In male rodents, it has been found to increase testicular weight, increase the total number of type A spermatogonia, increase the total number of Sertoli cells, hyperstimulate the Leydig cells, and to have almost no effect on spermatogenesis .
Molecular Mechanism
The direct antiandrogenic effect of this compound is blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell . It blocks the effects of androgens like testosterone in the body, which it does by preventing them from interacting with their biological target, the androgen receptor (AR), and by reducing their production by the gonads and hence their concentrations in the body .
Temporal Effects in Laboratory Settings
The effects of this compound on cells and tissues can change over time. For example, in male rodents, this compound has been found to increase testicular weight, increase the total number of type A spermatogonia, increase the total number of Sertoli cells, hyperstimulate the Leydig cells, and to have almost no effect on spermatogenesis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in male rodents, this compound has been found to increase testicular weight, increase the total number of type A spermatogonia, increase the total number of Sertoli cells, hyperstimulate the Leydig cells, and to have almost no effect on spermatogenesis .
Metabolic Pathways
This compound acetate is primarily metabolized in the liver by the CYP3A4 enzyme, forming the active metabolite 15beta-hydroxythis compound acetate, which retains its antiandrogen activity, but has reduced progestational activity .
Transport and Distribution
It is known that this compound is primarily metabolized in the liver by the CYP3A4 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyproterone is synthesized through a multi-step process involving several chemical reactions. The synthesis begins with the steroid nucleus, which undergoes chlorination, acetylation, and other modifications to produce this compound acetate . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: The industrial production of this compound acetate involves the preparation of micro powder particles of this compound acetate, which are then combined with fillers, disintegrating agents, lubricants, flow aids, and adhesives. This mixture is processed to enhance the bioavailability of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyproterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include its acetate derivative, this compound acetate, which is the active form used in medical applications .
Scientific Research Applications
Cyproterone has a wide range of scientific research applications. In medicine, it is used to treat androgen-dependent conditions and as part of hormone therapy for transgender individuals . In biology, it is used to study the effects of antiandrogens on cellular processes and hormone regulation . In chemistry, it serves as a model compound for studying steroidal antiandrogens and their interactions with receptors . Additionally, this compound is used in the pharmaceutical industry for the development of new therapeutic agents .
Comparison with Similar Compounds
Cyproterone is often compared with other antiandrogens such as spironolactone and chlormadinone acetate. While all these compounds block androgen receptors, this compound is unique in its ability to also inhibit luteinizing hormone secretion . This dual action makes it particularly effective in reducing androgen levels and treating androgen-dependent conditions . Similar compounds include spironolactone, chlormadinone acetate, and dienogest .
Biological Activity
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin widely used in clinical settings, particularly for conditions related to androgen excess, such as hirsutism, acne, and prostate cancer. Its biological activity involves complex interactions with various hormonal pathways and cellular mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and associated clinical findings.
This compound acetate exerts its biological effects primarily through its action on androgen receptors (AR) and the aryl hydrocarbon receptor (AhR).
- Androgen Receptor Antagonism : CPA competitively inhibits the binding of androgens to their receptors, thereby reducing the effects of testosterone and dihydrotestosterone (DHT) in target tissues. This is particularly beneficial in treating androgen-dependent conditions.
- Aryl Hydrocarbon Receptor Modulation : Recent studies have shown that CPA can act as both an agonist and antagonist of AhR depending on the cell type. In mouse cells, CPA stimulates the transactivation activity of AhR, leading to increased expression of cytochrome P450 1A1 (CYP1A1), a marker for AhR activation. Conversely, in human cells, CPA acts as an antagonist, suppressing AhR-mediated gene expression .
Gene Expression Studies
Research has demonstrated that CPA influences the expression of various genes involved in metabolic processes:
- CYP1A1 Expression : In mouse Hepa-1c1c7 cells, treatment with CPA resulted in a time- and dose-dependent increase in CYP1A1 mRNA and protein levels. Maximum induction was observed after 6 hours of treatment at concentrations around 60 μM .
- Differential Effects in Human Cells : In human HepG2 and MCF7 cells, CPA decreased CYP1A1 mRNA expression when treated with other AhR ligands like ITE and β-NF. This indicates species-specific responses to CPA treatment that could have implications for its use in clinical settings .
Risk of Meningioma
Several epidemiological studies have highlighted a potential link between high doses of CPA and an increased risk of meningioma:
- A cohort study reported that among users of high-dose CPA, the incidence rate of meningioma was significantly higher compared to non-users (60.0 vs. 6.6 per 100,000 person-years). The adjusted risk ratio indicated an 11.4-fold increase in risk for high-dose users .
- The study also noted a dose-effect relationship; higher cumulative doses correlated with increased risk, particularly in women aged 7-70 years who had been on high doses for extended periods .
Use in Precocious Puberty
CPA is utilized in pediatric endocrinology to manage precocious puberty by blocking gonadal function:
- A follow-up study involving 1840 children treated with CPA showed significant effectiveness in halting premature sexual development . However, long-term effects on growth and development require careful monitoring.
Summary of Findings
Biological Activity | Findings |
---|---|
Androgen Receptor Antagonism | Reduces testosterone/DHT effects; used for hirsutism/acne |
AhR Modulation | Agonist in mouse cells; antagonist in human cells |
CYP1A1 Induction | Significant increase in mouse cells; suppression observed in human cells |
Meningioma Risk | Increased incidence associated with high-dose use; dose-effect relationship |
Precocious Puberty Treatment | Effective in managing symptoms; requires monitoring for long-term effects |
Properties
IUPAC Name |
(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHUSLJJMDGTE-ZJPMUUANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022873 | |
Record name | Cyproterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyproterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.65e-03 g/L | |
Record name | Cyproterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2098-66-0 | |
Record name | Cyproterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2098-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyproterone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002098660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyproterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4,6-triene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPROTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61Q31EK2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyproterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.